N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2,3-dihydrobenzo[b][1,4]dioxin moiety, a bicyclic aromatic ether system known for enhancing metabolic stability and modulating solubility in pharmaceutical agents .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c20-19(21,22)18(27,12-4-2-1-3-5-12)11-23-16(25)17(26)24-13-6-7-14-15(10-13)29-9-8-28-14/h1-7,10,27H,8-9,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUAUMGTZZCENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound characterized by a unique structural configuration that includes a benzo[b][1,4]dioxin moiety linked to an oxalamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 445.47 g/mol. The presence of trifluoro and hydroxy groups enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.47 g/mol |
| CAS Number | 955610-05-6 |
Antioxidant Activity
Preliminary studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant antioxidant properties. These compounds are known to inhibit lipid peroxidation and scavenge free radicals. For instance, studies have shown that related compounds can effectively reduce oxidative stress markers in cellular models .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of similar oxalamide derivatives. These compounds have demonstrated efficacy in various in vitro assays involving macrophage activation and cytokine release. Specifically, they have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to inflammatory stimuli .
Case Studies
- In Vitro Studies : A study examined the effects of this compound on RAW 264.7 macrophages. The compound significantly reduced nitric oxide production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.
- Molecular Docking Studies : In silico analyses have demonstrated that this compound exhibits favorable binding affinities with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical targets for anti-inflammatory drugs.
The biological activity of this compound is hypothesized to involve:
- Scavenging of Reactive Oxygen Species (ROS) : The compound's structure allows it to interact with free radicals effectively.
- Inhibition of Enzyme Activity : By binding to COX and LOX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators.
Scientific Research Applications
Structural Characteristics
The compound features a benzo[b][1,4]dioxin moiety linked to an oxalamide functional group. The trifluoro and hydroxy groups on the phenylpropyl side chain enhance its biological activity and solubility properties. The molecular formula is with a molecular weight of approximately 445.45 g/mol.
Anticancer Activity
Preliminary studies indicate that N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by damaging DNA and disrupting cellular processes. For instance, cytotoxicity assays have demonstrated its efficacy against glioblastoma cell lines .
Anti-Diabetic Properties
Research has also explored the anti-diabetic potential of this compound. In vivo studies using genetically modified models such as Drosophila melanogaster have indicated that it can significantly lower glucose levels, suggesting its potential as an anti-diabetic agent .
Mechanistic Studies
Understanding the interaction between this compound and biological targets is crucial for determining its therapeutic potential. Molecular docking studies have been employed to elucidate binding affinities with various receptors involved in cancer progression and metabolic regulation.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on glioblastoma cells. The results showed significant cell apoptosis at concentrations as low as 10 µM. Further analysis revealed that the compound activates caspase pathways leading to programmed cell death .
Case Study 2: Anti-Diabetic Activity
In another study focusing on anti-diabetic properties, researchers treated diabetic Drosophila melanogaster models with varying doses of the compound. The results indicated a dose-dependent reduction in glucose levels compared to control groups. This suggests a mechanism involving enhanced insulin sensitivity or secretion .
Comparison with Similar Compounds
Oxalamide Derivatives
The oxalamide core is a common pharmacophore in drug design. Key analogs from include:
Key Observations :
- The dihydrobenzodioxin group in the target compound likely improves metabolic resistance compared to the hydroxypropyl substituent in the analog, as ether linkages are less prone to oxidative degradation .
- The trifluoro-hydroxy-phenylpropyl group may enhance target binding affinity compared to the trifluoromethylphenyl group due to additional hydrogen-bonding capacity from the hydroxyl moiety .
Dihydrobenzodioxin-Containing Compounds
describes 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine, a pyridin-amine derivative.
Structural Implications :
- The oxalamide core may favor rigid binding interactions with target proteins, whereas the pyridin-amine’s flexibility could suit different binding pockets.
- The dimethylaminomethyl group in the analog may enhance cellular permeability via tertiary amine protonation, a feature absent in the target compound .
Fluorinated Aromatic Compounds
discusses 3-chloro-N-phenyl-phthalimide , a phthalimide derivative with a chloro substituent.
Functional Contrast :
- Phthalimides like 3-chloro-N-phenyl-phthalimide are primarily utilized in material science, highlighting the divergent applications of structurally distinct fluorinated/chlorinated aromatics .
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity and yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the dihydrobenzodioxin and trifluoro-hydroxy-phenylpropyl precursors. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions for oxalamide bond formation .
- Optimization : Control reaction temperature (0–25°C), pH (neutral to slightly acidic), and solvent polarity (e.g., DMF or THF) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for final isolation .
Q. How should researchers characterize this compound’s structural integrity?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection .
Q. What strategies address solubility challenges in biological assays?
Solubility can be improved by:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations for aqueous compatibility .
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) without altering the pharmacophore .
- Computational prediction : Calculate logP values (e.g., using ChemAxon) to guide solvent selection .
Advanced Research Questions
Q. How can the mechanism of action be elucidated for this compound?
Combine experimental and computational approaches:
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
- X-ray crystallography : Resolve ligand-target complexes (e.g., kinase or receptor binding sites) .
- Gene knockdown : CRISPR/Cas9-mediated silencing of putative targets to validate functional pathways .
Q. What computational methods predict electronic properties and stability?
- Density functional theory (DFT) : Analyze frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .
- Docking studies : Use AutoDock Vina to map binding poses against therapeutic targets (e.g., enzymes, GPCRs) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Synthesize analogs with modified benzodioxin or trifluoromethyl groups to assess potency .
- Biological testing : Compare IC₅₀ values in cell-based assays (e.g., antiproliferation in cancer lines) .
- QSAR modeling : Develop regression models linking structural descriptors (e.g., Hammett constants) to activity .
Q. How should contradictory data in literature be resolved?
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH, temperature) .
- Meta-analysis : Pool data from multiple studies to identify trends using statistical tools (e.g., R or Python) .
- Cross-validation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular readouts) .
Q. What are common pitfalls in synthesis, and how are they troubleshooted?
- Low yield : Optimize stoichiometry (1:1.2 molar ratio for amine-acid coupling) and use fresh catalysts .
- Byproducts : Monitor reactions with TLC/HPLC and quench intermediates promptly .
- Scaling issues : Transition from batch to flow chemistry for improved heat/mass transfer .
Q. Which biochemical assays are most relevant for evaluating therapeutic potential?
- Enzyme inhibition : Measure Ki values via fluorogenic substrates (e.g., for proteases or kinases) .
- Cytotoxicity : Use MTT or ATP-based assays in primary vs. transformed cell lines .
- ADME profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 model) .
Q. What safety protocols are critical for handling fluorinated compounds?
- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- Waste disposal : Neutralize fluorinated waste with calcium hydroxide before disposal .
Q. How can researchers formulate testable hypotheses about this compound’s targets?
- Structural analogy : Compare with known benzodioxin-containing drugs (e.g., COX-2 inhibitors) .
- Network pharmacology : Use STRING or KEGG databases to map potential protein interactomes .
- Phenotypic screening : Prioritize targets based on observed effects (e.g., apoptosis induction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
